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Compound of Interest

Compound Name: Microcystin YR

CAS No.: 101064-48-6

Cat. No.: B028357

Get Quote

An In-Depth Technical Guide to Microcystin-YR: Physicochemical Properties, Toxicological

Profile, and Analytical Strategies

Executive Summary
Microcystin-YR (MC-YR) is a potent cyclic heptapeptide hepatotoxin belonging to the vast

family of microcystins, secondary metabolites produced by various cyanobacteria genera, most

notably Microcystis aeruginosa.[1][2] As global instances of harmful algal blooms (HABs)

increase, the prevalence of microcystins in water sources poses a significant threat to public

health and ecosystems.[3] This technical guide provides a comprehensive overview of

Microcystin-YR for researchers, toxicologists, and drug development professionals. It

delineates the core physicochemical properties, explores the nonribosomal biosynthetic

pathway, details the molecular mechanism of toxicity centered on protein phosphatase

inhibition, and evaluates the principal analytical methodologies for its detection and

quantification. Furthermore, it contextualizes the scientific data within the current regulatory

landscape, offering a holistic resource for understanding and mitigating the risks associated

with this cyanotoxin.
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Microcystin-YR is a complex biomolecule whose structure dictates its stability and toxicological

activity. Understanding its fundamental properties is the first step in developing robust

analytical methods and toxicological assays.

Molecular Formula and Weight
The defining molecular characteristics of Microcystin-YR are summarized below. The molecular

weight is a critical parameter for mass spectrometry-based identification, while the chemical

formula provides the basis for its structural elucidation.

Property Value Source(s)

Molecular Formula C₅₂H₇₂N₁₀O₁₃ [1][4]

Average Molecular Weight 1045.19 g/mol [4][5]

Monoisotopic Mass 1044.5280 g·mol⁻¹ [1]

CAS Number 101064-48-6 [1]

Chemical Structure
Microcystin-YR is a monocyclic heptapeptide, meaning it consists of seven amino acids linked

in a ring.[2][6] The general structure for microcystins is cyclo-(D-Ala¹-X²-D-MeAsp³-Z⁴-Adda⁵-D-

Glu⁶-Mdha⁷).[7] The nomenclature "YR" specifies the two variable L-amino acids at positions X

and Z:

Position X (2): L-Tyrosine (Y)

Position Z (4): L-Arginine (R)

The structure contains several non-proteinogenic amino acids that are crucial to its function

and stability:

Adda: A unique C₂₀ β-amino acid, (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-

10-phenyldeca-4,6-dienoic acid, which is essential for its biological activity.[7] The

conjugated diene system within the Adda residue is responsible for a characteristic UV
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absorbance peak around 238 nm, a property often exploited in HPLC-UV detection methods.

[2]

D-MeAsp: D-erythro-β-methylaspartic acid.[7]

Mdha: N-methyldehydroalanine.[7]

The cyclic nature of the peptide contributes significantly to its chemical stability, making it

resistant to hydrolysis, high temperatures, and a wide range of pH values.[7][8][9]
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General Structure of Microcystins: cyclo-(D-Ala¹-X²-D-MeAsp³-Z⁴-Adda⁵-D-Glu⁶-Mdha⁷)

D-Alanine (Ala)

Variable L-Amino Acid (X)
For MC-YR: Tyrosine (Y)

D-Methylaspartic Acid
(D-MeAsp)

Variable L-Amino Acid (Z)
For MC-YR: Arginine (R)

Adda

D-Glutamic Acid (Glu)

N-methyldehydroalanine
(Mdha)

Click to download full resolution via product page

Caption: Generalized cyclic heptapeptide structure of microcystins.

Biosynthesis and Environmental Regulation
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Microcystins are not produced through standard ribosomal protein synthesis. Instead, they are

assembled by large, multifunctional enzyme complexes in a process that provides insight into

their structural diversity.

Nonribosomal Peptide Synthesis
The biosynthesis of microcystins is catalyzed by a hybrid Nonribosomal Peptide Synthetase

(NRPS) and Polyketide Synthase (PKS) enzyme complex, encoded by the mcy gene cluster.

[10] This modular enzymatic assembly line allows for the incorporation of non-proteinogenic

amino acids and the creation of complex cyclic structures.

The process can be conceptualized as follows:

Module Activation: Each module in the NRPS/PKS complex is responsible for recognizing,

activating (via an adenylation domain), and loading a specific amino acid or precursor onto a

peptidyl carrier protein (PCP) domain.

Chain Elongation: A condensation (C) domain catalyzes the formation of a peptide bond

between the substrates held by adjacent modules, sequentially elongating the peptide chain.

Modification & Cyclization: The complex includes tailoring enzymes that modify the amino

acid residues. A final thioesterase (TE) domain is responsible for releasing the completed

peptide chain and catalyzing its intramolecular cyclization to form the stable ring structure.

The modular nature of the mcy gene cluster is a key driver of the vast diversity of microcystin

congeners (>250 discovered), as variations in the genes can lead to the incorporation of

different amino acids at the variable positions.[7]

NRPS/PKS Enzyme Complex (mcy gene products)

Biosynthesis Start
(Amino Acid & Acyl-CoA Precursors) Module 1 A PCPLoading Final Product:

Microcystin-YRModule 2 C A PCPElongation ... C A PCP Thioesterase (TE) Cyclization & Release Final Assembly

Click to download full resolution via product page

Caption: Simplified workflow of Nonribosomal Peptide Synthesis (NRPS).
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Environmental Factors
The production of Microcystin-YR by cyanobacteria is not constant but is influenced by a range

of environmental variables. Eutrophication, the over-enrichment of water with nutrients like

phosphorus and nitrogen, is a primary driver of cyanobacterial blooms.[7] Other factors that

positively correlate with microcystin production include high water temperatures and high light

intensity.[7]

Molecular Mechanism of Toxicity
Microcystin-YR is primarily a hepatotoxin, meaning it exerts its most severe effects on the liver.

[7][11] Its toxicity stems from a highly specific and potent interaction with a critical family of

cellular enzymes.

Inhibition of Protein Phosphatases
The principal mechanism of microcystin toxicity is the potent and specific inhibition of

eukaryotic serine/threonine protein phosphatases 1 and 2A (PP1 and PP2A).[6][12][13]

Cellular Uptake: In the liver, microcystins are actively transported into hepatocytes (liver

cells) by organic anion-transporting polypeptides (OATPs), the same transporters

responsible for bile acid uptake.[7] This explains the organ-specific nature of its toxicity.

Covalent Binding: Once inside the cell, the Mdha residue of the microcystin molecule forms a

covalent bond with a cysteine residue in the catalytic subunit of PP1 and PP2A.[6] This

irreversible binding inactivates the enzymes.

Hyperphosphorylation: PP1 and PP2A are essential "housekeeping" enzymes that remove

phosphate groups from numerous proteins, thereby regulating a vast array of cellular

processes. Their inhibition leads to a state of massive hyperphosphorylation of cellular

proteins, including cytoskeletal components like cytokeratins.

Cytoskeletal Collapse & Cell Death: The hyperphosphorylation of structural proteins causes

a collapse of the hepatocyte cytoskeleton.[13] This leads to a loss of cell shape, disruption of

the liver sinusoids, massive internal bleeding (intrahepatic hemorrhage), and rapid cell death

(apoptosis and necrosis), ultimately resulting in liver failure.[13]
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Beyond acute hepatotoxicity, chronic exposure to low levels of microcystins is a concern due to

their activity as tumor promoters.[13] By disrupting the phosphorylation-dephosphorylation

balance, they can interfere with cell cycle control and promote the growth of cancerous cells.
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Caption: Toxic pathway of Microcystin-YR in hepatocytes.
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Analytical Methodologies
Accurate and sensitive detection of Microcystin-YR is critical for water quality monitoring, food

safety, and toxicological research. No single method is perfect for all applications; therefore,

understanding the principles and trade-offs of each is essential for selecting the appropriate

analytical strategy.[14]

Comparative Overview of Methods
The choice of analytical technique depends on the required sensitivity, specificity, throughput,

and whether the goal is screening or confirmation.
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Method Principle Primary Use Advantages Limitations

ELISA

Immunoassay

using antibodies

that recognize

the Adda moiety.

[12]

Rapid Screening

High throughput,

cost-effective,

good sensitivity,

no complex

equipment.[15]

Cross-reactivity

with different

microcystins;

does not provide

congener-

specific toxicity;

potential for

matrix

interference.[12]

PPIA

Enzymatic assay

measuring the

inhibition of

PP1/PP2A

activity.[12]

Screening

(Toxicity-based)

Directly

measures toxic

potential,

sensitive, cost-

effective.[15]

Not specific to

microcystins

(detects other

phosphatase

inhibitors); does

not identify

specific

congeners.[15]

HPLC-UV/PDA

Chromatographic

separation

followed by

UV/Photodiode

Array detection.

Quantification

Good for

quantifying

known major

variants (like

MC-LR, YR) with

available

standards.[16]

Lower sensitivity

and specificity

than MS;

susceptible to

matrix

interferences;

cannot identify

unknown

variants.[16]

LC-MS/MS Chromatographic

separation

coupled with

tandem mass

spectrometry.

Confirmation &

Quantification

"Gold standard";

high specificity

and sensitivity;

enables

unequivocal

identification and

structural

High equipment

cost, requires

skilled operators,

lower throughput

than screening

methods.
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characterization.

[12][16]

Experimental Protocols (Conceptual)
This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay

(ELISA), a common choice for rapid screening of multiple water samples.

Sample Preparation: If necessary, perform a freeze-thaw cycle on water samples containing

cyanobacterial cells to lyse them and release intracellular toxins. Filter or centrifuge to

remove cellular debris.

Assay Procedure:

Add standards, controls, and prepared samples to microplate wells pre-coated with

microcystin antibodies.

Add a microcystin-enzyme conjugate (e.g., HRP-conjugate). This will compete with the

microcystins in the sample for antibody binding sites.

Incubate to allow binding to occur. The more toxin in the sample, the less conjugate will

bind.

Wash the plate to remove unbound reagents.

Add a colorimetric substrate. The enzyme on the bound conjugate will convert the

substrate, producing a color.

Stop the reaction and measure the absorbance using a plate reader.

Data Interpretation: The color intensity is inversely proportional to the microcystin

concentration in the sample. Calculate concentrations by comparing sample absorbance to

the standard curve.

This protocol describes a workflow for the definitive identification and quantification of

Microcystin-YR.
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Sample Extraction & Concentration:

For water samples, pass a known volume (e.g., 250-500 mL) through a Solid Phase

Extraction (SPE) cartridge (e.g., C18). This step is crucial for removing matrix interferents

and concentrating the analyte to achieve low detection limits.

Wash the cartridge to remove salts and polar impurities.

Elute the microcystins from the cartridge using an organic solvent (e.g., methanol).

Evaporate the eluate to near dryness and reconstitute in a small, known volume of mobile

phase.

Instrumental Analysis:

Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC)

or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a C18

analytical column.

Perform a gradient elution to separate Microcystin-YR from other microcystin variants and

matrix components.

The eluent from the column is directed into a tandem mass spectrometer (e.g., a triple

quadrupole or Q-TOF).

Set the mass spectrometer to monitor for specific precursor-to-product ion transitions for

Microcystin-YR in Multiple Reaction Monitoring (MRM) mode for unambiguous

identification and quantification.

Data Analysis: Identify Microcystin-YR by its retention time and the presence of its specific

MRM transitions. Quantify by comparing the peak area to a calibration curve generated from

certified reference standards.
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Caption: Confirmatory analytical workflow using SPE and LC-MS/MS.

Regulatory Landscape and Health Advisories
Given the potent toxicity of microcystins, several national and international bodies have

established guidelines to protect public health. These standards are crucial for risk assessment

in both environmental science and drug development, where water purity is paramount.
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Issuing Body Water Type
Guideline
Value (Total
Microcystins)

Notes Source(s)

WHO Drinking Water

1.0 µg/L

(provisional, as

MC-LR)

This value is

widely adopted

globally as a

benchmark.

[12]

US EPA Drinking Water 0.3 µg/L

For children pre-

school age and

younger.

[17]

US EPA Drinking Water 1.6 µg/L

For school-age

children through

adults.

[17]

US EPA
Recreational

Water
8.0 µg/L

Recommended

criteria or

swimming

advisory level.

[18]

These guidelines underscore the necessity for analytical methods capable of detecting and

quantifying microcystins at sub-parts-per-billion (µg/L) levels.

Conclusion
Microcystin-YR represents a significant challenge in environmental toxicology and public

health. Its stable cyclic peptide structure, potent mechanism of toxicity via protein phosphatase

inhibition, and complex biosynthesis make it a subject of intense scientific scrutiny. For

researchers and drug development professionals, a thorough understanding of its

physicochemical properties is fundamental for developing sensitive analytical methods and for

ensuring the safety and purity of processes and products. The continued development of rapid

screening technologies and highly specific confirmatory methods like LC-MS/MS is paramount

for effective monitoring and risk management in the face of increasing global cyanobacterial

blooms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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